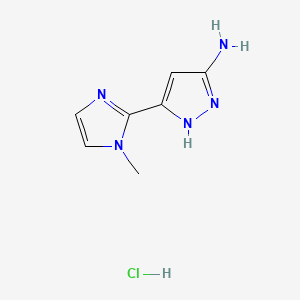
3'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring. This compound is primarily used in scientific research and as a synthetic intermediate in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of 5-fluoro-2-hydroxyacetophenone. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: While specific industrial production methods for 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: As a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicinal Chemistry: In the development of potential pharmaceutical agents due to its ability to form bioactive compounds.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the aromatic ring enhance its electrophilic character, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the aromatic ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H5Br2FO2 |
|---|---|
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
2-bromo-1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(12)5-1-4(11)2-6(10)8(5)13/h1-2,13H,3H2 |
Clave InChI |
OBONSFKTSDEXEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CBr)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


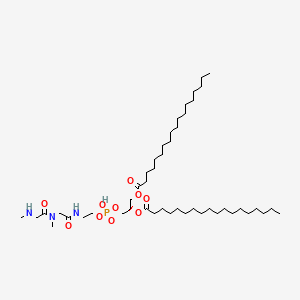
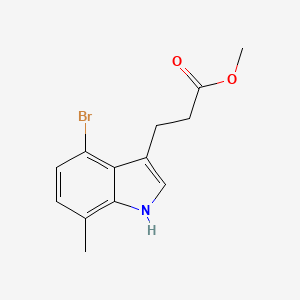
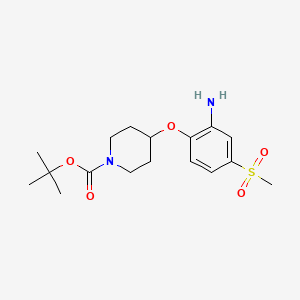
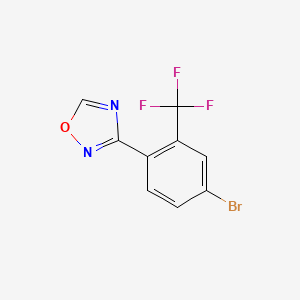
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
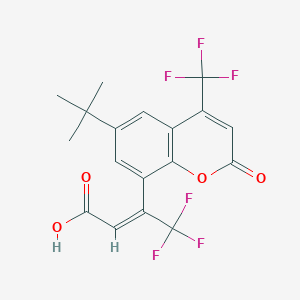
![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
